molecular formula C19H36Cl2N2O5S B13752830 (2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride CAS No. 22833-16-5

(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B13752830
CAS No.: 22833-16-5
M. Wt: 475.5 g/mol
InChI Key: YQEJFKZIXMSIBY-PXDWBWMJSA-N
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Description

(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a chlorinated propyl group, and a methylsulfanyl oxane ring, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride involves multiple steps, including the formation of the pyrrolidine ring, chlorination of the propyl group, and attachment of the methylsulfanyl oxane ring. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would ensure consistent quality and yield while minimizing the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated propyl group can be reduced to form a non-chlorinated propyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Non-chlorinated propyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated propyl group and the methylsulfanyl oxane ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
  • (2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

22833-16-5

Molecular Formula

C19H36Cl2N2O5S

Molecular Weight

475.5 g/mol

IUPAC Name

(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11?,12+,13?,14?,15+,16?,17?,19+;/m0./s1

InChI Key

YQEJFKZIXMSIBY-PXDWBWMJSA-N

Isomeric SMILES

CCCCCC1C[C@@H](NC1)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Origin of Product

United States

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